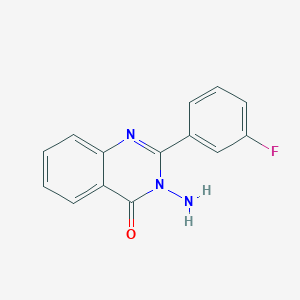
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one typically involves the reaction of 3-fluoroaniline with anthranilic acid derivatives under specific conditions. The process may include cyclization and amination steps, often facilitated by catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially enhancing or diminishing its biological properties.
Substitution: Substitution reactions, particularly at the amino or fluorophenyl groups, can lead to a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit diverse biological activities.
科学的研究の応用
Chemistry: In chemistry, 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anti-cancer drug development. Additionally, its anti-inflammatory properties are being investigated for potential use in treating inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. These interactions contribute to its biological effects, including anti-cancer and anti-inflammatory activities.
類似化合物との比較
2-(3-Fluorophenyl)quinazolin-4(3H)-one: Lacks the amino group, which may affect its biological activity.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its pharmacological properties.
3-Amino-2-(4-fluorophenyl)quinazolin-4(3H)-one: The position of the fluorine atom is different, potentially altering its interaction with biological targets.
Uniqueness: The presence of both the amino group and the fluorophenyl group in 3-Amino-2-(3-fluorophenyl)quinazolin-4(3H)-one contributes to its unique pharmacological profile. These functional groups enable specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
特性
分子式 |
C14H10FN3O |
|---|---|
分子量 |
255.25 g/mol |
IUPAC名 |
3-amino-2-(3-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
InChIキー |
QDQWULOAXZNBCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







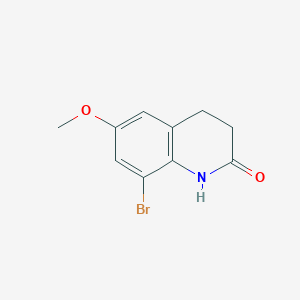
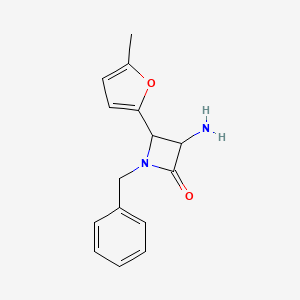

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
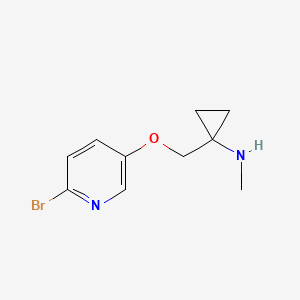

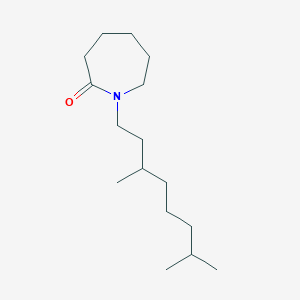
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

